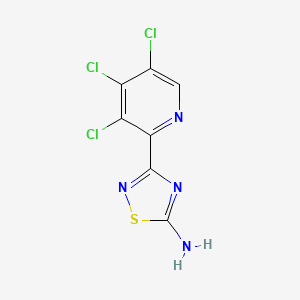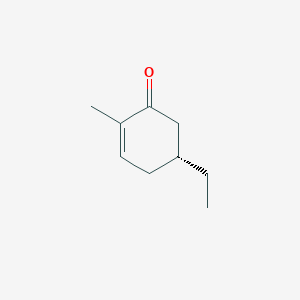
(5R)-5-ethyl-2-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-ethyl-2-methylcyclohex-2-en-1-one: is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with ethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-ethyl-2-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the enantioselective hydrogenation of a suitable precursor, such as a substituted cyclohexenone. The reaction typically employs a chiral catalyst to ensure the desired stereochemistry. For instance, the use of a rhodium-based catalyst in the presence of hydrogen gas can yield the desired product with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (5R)-5-ethyl-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (5R)-5-ethyl-2-methylcyclohex-2-en-1-one serves as a valuable intermediate for the preparation of more complex molecules.
Biology and Medicine: It can be used as a building block for the synthesis of drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stereochemistry make it suitable for the synthesis of high-value products .
Mecanismo De Acción
The mechanism by which (5R)-5-ethyl-2-methylcyclohex-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its overall efficacy .
Comparación Con Compuestos Similares
(2S,5R)-2-isopropyl-5-methylcyclohexanone: This compound shares a similar cyclohexene structure but differs in the substituents attached to the ring.
(5R)-5-isopropyl-2-methyl-2-cyclohexen-1-one: Another similar compound with different substituents, highlighting the diversity of cyclohexene derivatives.
Uniqueness: (5R)-5-ethyl-2-methylcyclohex-2-en-1-one is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the cyclohexene ring. This combination of features makes it a valuable compound for applications requiring precise control over molecular structure and reactivity .
Propiedades
Número CAS |
921199-69-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(5R)-5-ethyl-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-3-8-5-4-7(2)9(10)6-8/h4,8H,3,5-6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
WEOCLHZDIONQPA-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@@H]1CC=C(C(=O)C1)C |
SMILES canónico |
CCC1CC=C(C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


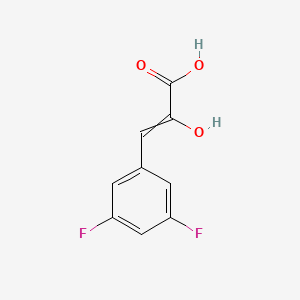
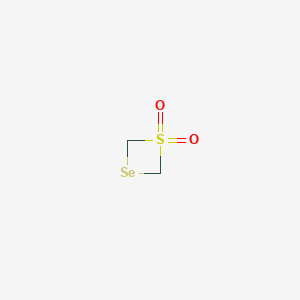
![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633045.png)
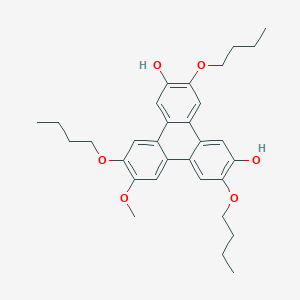
![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
![2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-](/img/structure/B12633066.png)
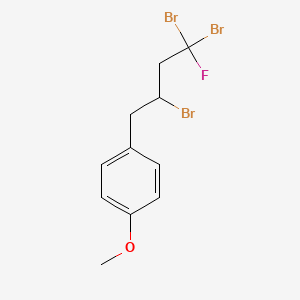
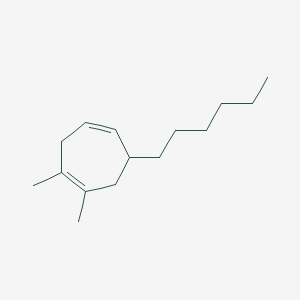
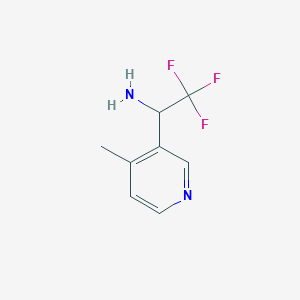
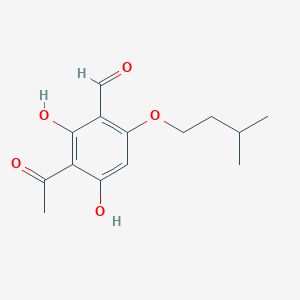
![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)
